(6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)(furan-2-yl)methanone
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Overview
Description
(6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)(furan-2-yl)methanone is a heterocyclic compound that features a unique combination of a triazole and pyridine ring fused together, along with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)(furan-2-yl)methanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-hydrazinylpyridine-2-thione with furan-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
(6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)(furan-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structure and biological activity.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of (6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs) in cancer cells, thereby preventing cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities.
Uniqueness
What sets (6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)(furan-2-yl)methanone apart is its unique combination of a triazole and pyridine ring fused together, along with a furan ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H6ClN3O2S |
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Molecular Weight |
279.70 g/mol |
IUPAC Name |
(6-chloro-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C11H6ClN3O2S/c12-7-3-4-9-13-11(18)15(14(9)6-7)10(16)8-2-1-5-17-8/h1-6H |
InChI Key |
CFUSMLCWZWLQPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)N2C(=S)N=C3N2C=C(C=C3)Cl |
Origin of Product |
United States |
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